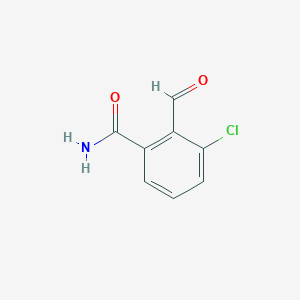
3-Chloro-2-formylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-formylbenzamide is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
化学反応の分析
Types of Reactions
3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-carboxybenzamide
Reduction: 3-Chloro-2-hydroxybenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methylbenzamide
- 3-Chloro-2-hydroxybenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Chloro-2-formylbenzamide is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various applications, from synthetic chemistry to drug development .
特性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
3-chloro-2-formylbenzamide |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChIキー |
JPLWYGJZGQMMMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















